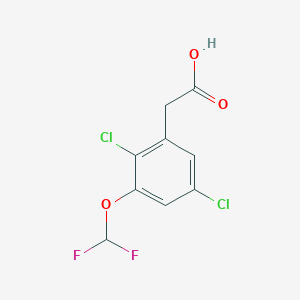

2,5-Dichloro-3-(difluoromethoxy)phenylacetic acid

Description

2,5-Dichloro-3-(difluoromethoxy)phenylacetic acid is a halogenated phenylacetic acid derivative characterized by a dichloro substitution at the 2- and 5-positions of the phenyl ring and a difluoromethoxy group at the 3-position. The structural modifications confer distinct physicochemical properties, including enhanced lipophilicity and metabolic stability compared to simpler phenylacetic acid derivatives. The difluoromethoxy group may reduce susceptibility to oxidative metabolism, a feature critical for improving drug half-life .

Properties

IUPAC Name |

2-[2,5-dichloro-3-(difluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2F2O3/c10-5-1-4(2-7(14)15)8(11)6(3-5)16-9(12)13/h1,3,9H,2H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXQVUHOANNJBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CC(=O)O)Cl)OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3-(difluoromethoxy)phenylacetic acid typically involves the introduction of dichloro and difluoromethoxy groups onto a phenylacetic acid backbone. The specific synthetic routes and reaction conditions can vary, but common methods include:

Halogenation: Introduction of chlorine atoms to the phenyl ring.

Methoxylation: Introduction of the difluoromethoxy group.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-(difluoromethoxy)phenylacetic acid can undergo various chemical reactions, including:

Substitution Reactions: Where one or more atoms in the compound are replaced by other atoms or groups.

Oxidation and Reduction Reactions: Involving the gain or loss of electrons, respectively.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce oxidized forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C9H6Cl2F2O3 and a molecular weight of 271.04 g/mol. Its structure includes a phenylacetic acid backbone with two chlorine atoms and a difluoromethoxy group, which enhance its reactivity and biological interactions. The unique substitution pattern contributes to its distinct chemical and physical properties, making it valuable for various applications.

Pharmaceutical Development

2,5-Dichloro-3-(difluoromethoxy)phenylacetic acid is explored as a precursor in drug development due to its potential therapeutic properties. Research has indicated that it may exhibit enzyme inhibitory effects, particularly on phosphodiesterases (PDEs), which are involved in cellular signaling pathways related to cognition and memory consolidation. Inhibition of PDE4D has been linked to potential therapeutic effects in neurodegenerative diseases such as Alzheimer's disease .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including substitution, oxidation, and reduction reactions. The introduction of halogen atoms and the difluoromethoxy group allows for the creation of diverse derivatives with tailored properties for specific applications .

Biological Research

The biological activity of 2,5-Dichloro-3-(difluoromethoxy)phenylacetic acid has been investigated in various contexts. Studies suggest that it interacts with specific molecular targets, influencing signaling pathways involved in cellular processes. Preliminary research indicates that the compound may have implications for treating conditions related to cognitive deficits and other neurological disorders .

Case Study 1: Neurodegenerative Disease Research

Research involving the inhibition of PDE4D by 2,5-Dichloro-3-(difluoromethoxy)phenylacetic acid has shown promise in models of Alzheimer's disease. Inhibition of this enzyme is associated with improved cognitive function and memory consolidation in preclinical studies .

Case Study 2: Anticancer Activity

Preliminary investigations have indicated that derivatives of 2,5-Dichloro-3-(difluoromethoxy)phenylacetic acid may exhibit anticancer properties. The compound's ability to inhibit specific enzymes could play a role in regulating cancer cell growth and proliferation .

Mechanism of Action

The mechanism by which 2,5-Dichloro-3-(difluoromethoxy)phenylacetic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context of its use. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phenylacetic Acid

- Structure : Unsubstituted phenylacetic acid (C₈H₈O₂).

- Key Properties :

- Comparison : The target compound’s chlorine and difluoromethoxy substituents likely enhance antimicrobial potency by increasing membrane permeability and resistance to enzymatic degradation.

2,5-Dihydroxyphenylacetic Acid (Homogentisic Acid)

- Structure : Phenylacetic acid with hydroxyl groups at 2- and 5-positions (C₈H₈O₄).

- Key Properties :

Benzylformic Acid (α-Ketophenylacetic Acid)

- Structure : Phenylacetic acid with a ketone group at the α-position (C₈H₆O₃).

- Key Properties :

- Comparison: The target compound’s difluoromethoxy group may improve binding specificity compared to benzylformic acid’s non-halogenated structure.

Hydrocinnamic Acid

- Structure: Phenylpropanoic acid (C₉H₁₀O₂).

- Comparison : The shorter acetic acid chain in the target compound may enhance reactivity, while halogenation introduces steric and electronic effects absent in hydrocinnamic acid.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Antimicrobial Potential: The target compound’s halogenated structure may surpass phenylacetic acid’s efficacy (MIC ~15.6 µg/mL) due to increased lipophilicity and target affinity .

- Metabolic Stability : The difluoromethoxy group could reduce oxidative metabolism, extending half-life compared to methoxy or hydroxyl analogs .

- Synthetic Feasibility : Analogous compounds (e.g., phenylacetic acid) are produced via microbial fermentation (e.g., Bacillus megaterium), suggesting scalable biosynthesis routes .

Biological Activity

2,5-Dichloro-3-(difluoromethoxy)phenylacetic acid is a synthetic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article examines its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 271.04 g/mol. Its structure features a phenylacetic acid backbone with two chlorine atoms and a difluoromethoxy group, which enhance its reactivity and biological interactions.

The biological activity of 2,5-Dichloro-3-(difluoromethoxy)phenylacetic acid is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group is significant for its binding affinity and selectivity towards these targets. Although detailed pathways are still under investigation, preliminary studies suggest that the compound may influence various signaling pathways involved in cellular processes.

Enzyme Interactions

Research indicates that 2,5-Dichloro-3-(difluoromethoxy)phenylacetic acid exhibits enzyme inhibitory properties. It has been shown to interact with phosphodiesterases (PDEs), which are critical in regulating cellular signaling pathways related to cognition and memory consolidation. Inhibition of PDE4D, for example, has been linked to potential therapeutic effects in neurodegenerative diseases .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses significant anticancer properties. It has been tested against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical) | 10 | Inhibition of proliferation |

| HepG2 (liver) | 15 | Induction of apoptosis |

| A549 (lung) | 12 | Cell cycle arrest |

These findings indicate its potential as a lead compound in cancer therapy .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. Animal models have demonstrated that it can lower levels of pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases.

Case Studies

- Neuroprotective Effects : A study explored the neuroprotective effects of 2,5-Dichloro-3-(difluoromethoxy)phenylacetic acid in a rat model of Alzheimer's disease. The results indicated significant improvement in cognitive function and reduced amyloid-beta plaque formation .

- Synergistic Anticancer Activity : In combination therapy trials, the compound exhibited enhanced anticancer activity when used alongside established chemotherapeutics like doxorubicin. This synergy could lead to lower dosages and reduced side effects in clinical settings .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to better understand how modifications affect biological activity. The presence of halogen substituents appears to enhance binding capabilities to specific targets, which can be crucial for drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.